N-(4-bromophenyl)sulfonyl-2-oxo-2-phenylacetamide
Overview
Description
N-(4-bromophenyl)sulfonyl-2-oxo-2-phenylacetamide is an organic compound with the molecular formula C14H10BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and an oxo-phenylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been tested for antimicrobial action against bacterial and fungal strains .
Mode of Action
It’s worth noting that similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .
Biochemical Pathways
Related compounds have been shown to undergo oxidation with dimethyl sulfoxide (dmso) as both an oxidant and solvent .
Result of Action
Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)sulfonyl-2-oxo-2-phenylacetamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-oxo-2-phenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)sulfonyl-2-oxo-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DMSO as both an oxidant and solvent, often with microwave assistance.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonyl oxoacetimides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(4-bromophenyl)sulfonyl-2-oxo-2-phenylacetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a similar bromophenyl and sulfonyl group but differs in the presence of a valine residue.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Similar sulfonyl group but with different substituents on the phenyl ring.
Uniqueness
N-(4-bromophenyl)sulfonyl-2-oxo-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2-oxo-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-14(18)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOGHXRUJXWVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234100 | |
Record name | N-[(4-Bromophenyl)sulfonyl]-α-oxobenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92161-15-4 | |
Record name | N-[(4-Bromophenyl)sulfonyl]-α-oxobenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92161-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Bromophenyl)sulfonyl]-α-oxobenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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